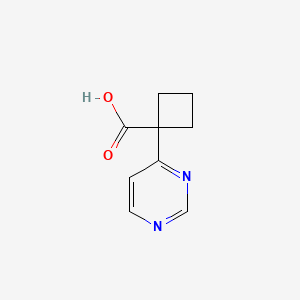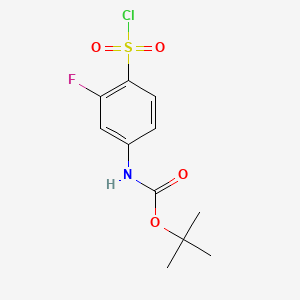
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are more complex and involve multiple steps to ensure high purity and yield. These methods often include the use of advanced organic synthesis techniques and specialized equipment to control reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate can be compared to other similar compounds, such as:
Tert-butyl (4-chlorosulfonyl)phenylcarbamate: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
Tert-butyl (4-(chlorosulfonyl)-3-methylphenyl)carbamate: The presence of a methyl group instead of a fluorine atom can lead to different chemical properties and reactivity.
Tert-butyl (4-(chlorosulfonyl)-3-nitrophenyl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different types of chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H13ClFNO4S |
|---|---|
Poids moléculaire |
309.74 g/mol |
Nom IUPAC |
tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
RGKVSPAQKUHDHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


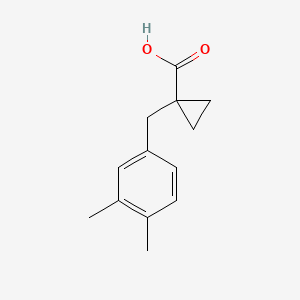
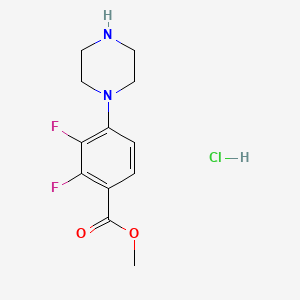

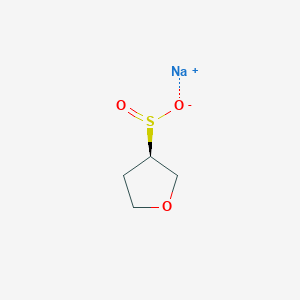
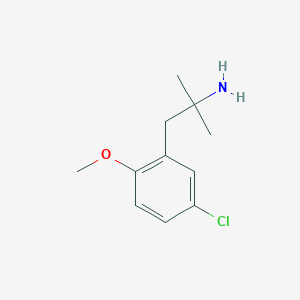
![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
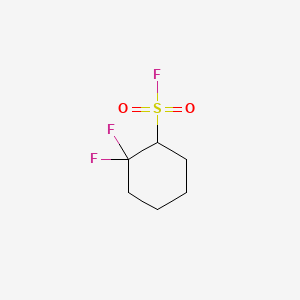
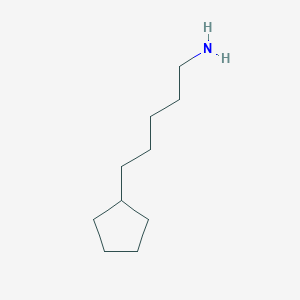
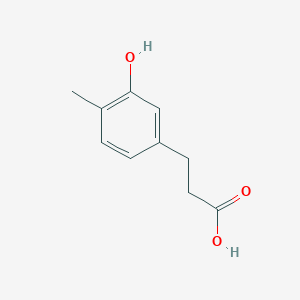
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)


